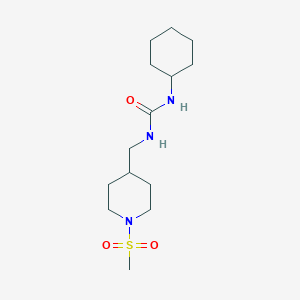

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Description

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a urea derivative characterized by a cyclohexyl group and a methylsulfonyl-substituted piperidine moiety. The methylsulfonyl group in this compound enhances its polarity and may influence binding affinity to biological targets, while the cyclohexyl group contributes to lipophilicity, affecting membrane permeability and metabolic stability .

Properties

IUPAC Name |

1-cyclohexyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3S/c1-21(19,20)17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRCXJGDWRREKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a compound that belongs to the class of piperidine derivatives. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on various studies, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O2S, with a molecular weight of approximately 300.43 g/mol. The compound features a cyclohexyl group and a methylsulfonyl-piperidine moiety, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Histone Methyltransferase Inhibition : It has been suggested that compounds with similar structures can inhibit histone methyltransferases, which play a crucial role in epigenetic regulation and cancer progression .

- Anticancer Activity : The compound may exhibit anticancer properties by inducing synthetic lethality in cancer cells, particularly those with mutations in tumor suppressor genes like BRCA1/2. This mechanism involves targeting specific pathways that are essential for the survival of cancer cells .

Neuropharmacological Effects

The compound may also influence neurological pathways. Research into piperidine derivatives indicates potential antidepressant effects and modulation of cognitive functions through interactions with neurotransmitter systems . The upregulation of signaling pathways involved in neuroprotection further supports its therapeutic potential.

Case Study 1: Cancer Treatment

In a preclinical model, a structurally related compound was tested for its ability to sensitize cancer cells to chemotherapy agents like cisplatin. The results indicated enhanced cytotoxicity when combined with standard treatments, suggesting that this compound could similarly potentiate treatment effects in resistant cancer types .

Case Study 2: Neurological Disorders

Another study explored the effects of piperidine derivatives on models of cerebral ischemia. The findings revealed that these compounds could significantly reduce oxidative stress markers and improve cognitive outcomes post-injury, indicating a protective role against neuronal damage .

Data Summary

Scientific Research Applications

Pharmacological Applications

1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has been studied for its role as a Janus Kinase (JAK) inhibitor . JAK inhibitors are significant in treating various autoimmune diseases and inflammatory conditions. The compound shows promise in modulating immune responses by inhibiting JAK pathways, which are crucial for cytokine signaling.

Research Findings

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects in preclinical models. It has been shown to:

- Reduce cytokine production: In vitro studies indicate that the compound can decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Inhibit cell proliferation: Research has highlighted its potential to inhibit the proliferation of certain cancer cell lines, suggesting a dual role in both autoimmune modulation and cancer therapy.

Case Study 1: Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and histological signs of inflammation. The study concluded that the compound could serve as a therapeutic agent for managing rheumatoid arthritis symptoms.

Case Study 2: Cancer Therapy

A separate study explored the compound's effects on breast cancer cell lines. The results indicated that treatment with this compound led to decreased viability and increased apoptosis in cancer cells. This suggests potential applications in targeted cancer therapies.

Comparative Data Table

Chemical Reactions Analysis

Urea Bond Formation

-

Intermediate Preparation : Piperidin-4-ylmethylamine derivatives are synthesized via reductive amination or alkylation of piperidine precursors. For example, intermediates like 1-(methylsulfonyl)piperidin-4-ylmethanamine are generated by reacting piperidin-4-ylmethanol with methanesulfonyl chloride under basic conditions .

-

Coupling Reactions : The urea moiety is formed using carbodiimide-mediated coupling (e.g., EDCI/DMAP) between cyclohexylamine and the piperidine intermediate. Alternative routes employ 4-nitrophenyl chloroformate to activate the amine for urea formation .

Example Reaction Scheme :

-

Sulfonylation :

-

Amine Activation :

Functional Group Stability

-

Methylsulfonyl Group : Resistant to nucleophilic substitution under mild conditions but susceptible to strong reducing agents (e.g., LiAlH₄).

-

Urea Linkage : Hydrolytically stable at neutral pH but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming cyclohexylamine and piperidine fragments .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its urea and methylsulfonyl groups:

Urea Group Reactivity

-

Hydrogen Bonding : The urea NH groups participate in strong hydrogen bonds with carbonyl acceptors, influencing crystallization behavior .

-

Electrophilic Substitution : The urea nitrogen can undergo alkylation or acylation under basic conditions, though steric hindrance from the cyclohexyl group limits reactivity .

Methylsulfonyl Group Reactivity

-

Nucleophilic Displacement : Rare due to the strong electron-withdrawing nature of the sulfonyl group. Requires harsh conditions (e.g., NaH in DMF).

-

Reduction : LiAlH₄ reduces the sulfonamide to a thioether, though this is not typically exploited in synthetic workflows .

Stability Under Physiological and Experimental Conditions

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Notes |

|---|---|---|

| 1-Cyclohexyl-3-(p-tolyl)urea | Urea, cyclohexyl, aryl | Faster hydrolysis than sulfonamide analogues |

| 1-(Piperidin-4-yl)-3-(trifluoromethyl)urea | Urea, trifluoromethyl | Enhanced metabolic stability due to CF₃ group |

| 1-Adamantyl-3-(piperidin-4-yl)urea | Urea, adamantyl | Lower solubility; resistant to oxidation |

Analytical Characterization Data

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally related urea derivatives to highlight substituent-driven variations in activity and physicochemical properties. Below is a comparison table:

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, and how can purity be maximized?

- Methodology :

- Stepwise Synthesis : Begin with the reaction of cyclohexylamine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) to form the methylsulfonyl-piperidine intermediate. Subsequent urea linkage is achieved via carbodiimide-mediated coupling (e.g., EDCI) with a suitable isocyanate or amine precursor .

- Reaction Optimization : Use inert atmospheres (N₂/Ar) and moderate temperatures (20–50°C) to minimize side reactions. Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl, methylsulfonyl groups) and urea bond formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₅H₂₈N₃O₃S, theoretical MW: 330.18 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and stability .

Q. What is the proposed mechanism of action for this compound in biological systems?

- Mechanism :

- The urea moiety facilitates hydrogen bonding with catalytic residues of soluble epoxide hydrolase (sEH), inhibiting its activity. This increases endogenous epoxyeicosatrienoic acids (EETs), which modulate inflammation and vascular function .

- Methylsulfonyl and piperidine groups enhance lipophilicity and target binding affinity, as shown in analogous sEH inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve inhibitory potency against sEH?

- Approach :

- Substituent Variation : Replace methylsulfonyl with acyl, phenylsulfonyl, or heteroaryl groups to modulate electron-withdrawing effects and steric bulk .

- Bioisosteric Replacement : Test tetrahydrofuran or thiophene rings in place of piperidine to alter conformational flexibility .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

- Resolution Strategies :

- Orthogonal Assays : Validate enzyme inhibition using fluorometric (e.g., CMNPC hydrolysis) and LC-MS-based assays to rule out assay-specific artifacts .

- Structural Analysis : Co-crystallize the compound with sEH to identify binding interactions and compare with disputed datasets .

- Cell Line Validation : Use isogenic cell lines (e.g., HEK293T with/without sEH overexpression) to isolate target-specific effects .

Q. How can in vitro findings be translated to in vivo efficacy studies for inflammatory or neurodegenerative disease models?

- Translational Steps :

- Pharmacokinetics (PK) : Assess bioavailability and blood-brain barrier penetration in rodents via LC-MS/MS plasma/brain sampling .

- Disease Models : Test efficacy in LPS-induced inflammation (murine) or Aβ-induced neurodegeneration (transgenic mice) with endpoints like cytokine levels or cognitive performance .

- Dose Optimization : Use PK/PD modeling to correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement (sEH activity in liver/tissue) .

Q. What methodologies assess the compound’s metabolic stability and potential toxicity?

- Methods :

- Liver Microsome Assays : Incubate with human/rodent microsomes and NADPH to identify major metabolites (LC-HRMS) and calculate half-life (t₁/₂) .

- Cytotoxicity Screening : Use MTT assays on HepG2 (liver) and HEK293 (kidney) cells to determine IC₅₀ values for off-target toxicity .

- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) .

Q. How can formulation challenges (e.g., low aqueous solubility) be addressed for preclinical studies?

- Solutions :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance solubility for intravenous administration .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability and reduce dosing frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.